Methyl 3-fluorocyclopentane-1-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-fluorocyclopentane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11FO2/c1-10-7(9)5-2-3-6(8)4-5/h5-6H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYRURXXPYRQMTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Properties and Synthesis of Methyl 3 Fluorocyclopentane 1 Carboxylate
Molecular Structure and Chemical Formula
This compound is a cyclic ester with a fluorine atom at the 3-position of the cyclopentane (B165970) ring. The presence of two substituents on the ring gives rise to the possibility of cis and trans stereoisomers.
| Property | Data |
| Molecular Formula | C₇H₁₁FO₂ |
| Molecular Weight | 146.16 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | COC(=O)C1CC(C1)F |
| Isomeric SMILES | Varies for cis and trans isomers |
Nucleophilic Fluorination Approaches
Synthesis and Purification Methods
While specific literature detailing the synthesis of this compound is not extensively published, a plausible synthetic route can be proposed based on established organic chemistry reactions. A likely precursor is Methyl 3-oxocyclopentane-1-carboxylate . guidechem.combldpharm.com
A potential two-step synthesis would involve:
Reduction of the Ketone: The ketone group in Methyl 3-oxocyclopentane-1-carboxylate can be reduced to a hydroxyl group using a reducing agent like sodium borohydride (B1222165) (NaBH₄) to yield Methyl 3-hydroxycyclopentane-1-carboxylate . bldpharm.com
Deoxyfluorination: The resulting alcohol can then be converted to the target fluoro compound using a deoxyfluorination reagent, such as diethylaminosulfur trifluoride (DAST). This reaction replaces the hydroxyl group with a fluorine atom.
An alternative approach could be the fluorination of an enolate derived from Methyl 3-oxocyclopentane-1-carboxylate using an electrophilic fluorinating agent like Selectfluor®. sapub.org
Purification of the final product would typically involve standard laboratory techniques such as column chromatography on silica (B1680970) gel, followed by distillation under reduced pressure to obtain the pure ester.
Physicochemical Properties
Physicochemical Properties of a Related Compound: Methyl 3-cyclopentenecarboxylate sigmaaldrich.com
| Property | Value |
|---|---|
| CAS Number | 58101-60-3 |
| Molecular Formula | C₇H₁₀O₂ |
| Molecular Weight | 126.15 g/mol |
| Form | Liquid |
| Density | 1.031 g/mL at 25 °C |
| Refractive Index | n20/D 1.451 |
Stereochemical Aspects of Methyl 3 Fluorocyclopentane 1 Carboxylate and Its Analogues
Analysis of Stereoisomerism and Configurational Diversity
Methyl 3-fluorocyclopentane-1-carboxylate possesses two stereogenic centers, at the C1 and C3 positions. This gives rise to a total of four possible stereoisomers, which can be grouped into two pairs of enantiomers. These pairs are diastereomers of each other, commonly referred to as cis and trans isomers based on the relative orientation of the fluorine and the methyl carboxylate substituents with respect to the cyclopentane (B165970) ring.
(1R, 3R)-methyl 3-fluorocyclopentane-1-carboxylate and (1S, 3S)-methyl 3-fluorocyclopentane-1-carboxylate : This pair of enantiomers constitutes the trans isomer, where the two substituents are on opposite sides of the ring.
(1R, 3S)-methyl 3-fluorocyclopentane-1-carboxylate and (1S, 3R)-methyl 3-fluorocyclopentane-1-carboxylate : This pair of enantiomers constitutes the cis isomer, where the substituents are on the same side of the ring.
The configurational diversity extends to analogues with different or additional substitution patterns. For instance, studies on 1-amino-3,4-difluorocyclopentane-1-carboxylic acid have highlighted the synthesis and evaluation of both cis and trans stereoisomers for applications in PET imaging. nih.govacs.org The distinct spatial arrangements in these diastereomers lead to different biological activities and physical properties, underscoring the importance of stereocontrol in the synthesis of such functionalized cyclopentanes. nih.gov The ability to selectively synthesize a specific stereoisomer is crucial for elucidating structure-activity relationships and for the development of novel chemical entities.
| Isomer Type | Absolute Configuration | Relationship |
|---|---|---|
| trans | (1R, 3R) | Enantiomers |
| (1S, 3S) | ||
| cis | (1R, 3S) | Enantiomers |
| (1S, 3R) |
Conformational Analysis of Fluorinated Cyclopentane Systems
Unlike its six-membered counterpart, cyclohexane, which has a relatively rigid chair conformation, the cyclopentane ring is highly flexible. A planar conformation is energetically unfavorable due to significant torsional strain from eclipsing C-H bonds. scribd.comlibretexts.org To alleviate this strain, the ring puckers out of the plane, adopting two primary low-energy conformations: the envelope (with C_s symmetry) and the twist (with C_2 symmetry). researchgate.net In the envelope form, four carbon atoms are coplanar, while the fifth is out of the plane. In the twist form, three carbons are coplanar, with the other two displaced on opposite sides of the plane. researchgate.net These conformers are energetically very similar and can interconvert rapidly.
The introduction of a fluorine atom onto the cyclopentane ring significantly impacts the conformational landscape. researchgate.net The conformational preference is dictated by a delicate balance of steric repulsions and stereoelectronic interactions, such as dipole-dipole, charge-dipole, and hyperconjugation. researchgate.netnih.gov
For fluorocyclopentane, early research suggested a preference for an envelope conformation where the fluorine atom occupies an axial position on the "flap" carbon. researchgate.net This preference is counterintuitive from a purely steric standpoint but can be rationalized by stabilizing electronic interactions. The axial orientation allows for favorable hyperconjugative interactions between the C-H bonds on adjacent carbons and the low-lying antibonding orbital (σ*) of the C-F bond. These interactions, often termed the gauche effect in acyclic systems, can stabilize conformations that would otherwise be disfavored by steric hindrance. nih.govacs.org The presence of multiple substituents, as in this compound, further complicates the conformational analysis, as the system must balance the preferences of both the fluorine and the methyl carboxylate groups.
| Conformation | Symmetry | Description |
|---|---|---|
| Envelope | C_s | Four carbon atoms are coplanar; one atom is out of the plane. |
| Twist (Half-Chair) | C_2 | Three adjacent atoms are in a plane; the other two are on opposite sides of the plane. |
The cyclopentane ring is characterized by a dynamic process known as pseudorotation, which involves the continuous interconversion of envelope and twist conformations. wikipedia.orgnih.gov This is not a true rotation but rather a wave-like motion of the pucker around the ring, occurring with a very low energy barrier. nih.govyoutube.com This process makes all carbon and hydrogen atoms in unsubstituted cyclopentane appear equivalent on the NMR timescale at room temperature. youtube.com
Stereoelectronic Effects of Fluorine on Molecular Geometry and Stability
Stereoelectronic effects are interactions between electron orbitals that depend on the three-dimensional arrangement of a molecule, influencing its geometry, stability, and reactivity. wikipedia.org Fluorine, as the most electronegative element, exerts powerful stereoelectronic effects primarily through induction and hyperconjugation. researchgate.net
The C-F bond is highly polarized (Cδ+—Fδ−), creating a strong dipole moment. This inductive effect can influence the acidity and basicity of nearby functional groups. researchgate.net More subtly, the C-F bond's antibonding orbital (σC-F) is a low-energy electron acceptor. This allows for stabilizing hyperconjugative interactions where electron density from a neighboring, properly aligned donor orbital (typically a σC-H or σC-C bond) is delocalized into the σC-F orbital. nih.govacs.org
Advanced Spectroscopic Characterization Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Structural Connectivity
NMR spectroscopy is a cornerstone for the analysis of organofluorine compounds, offering unparalleled detail regarding the structural environment of hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F) nuclei. numberanalytics.com For a molecule like Methyl 3-fluorocyclopentane-1-carboxylate, which exists as cis and trans stereoisomers, NMR is crucial for assigning the relative stereochemistry.
The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. The electronegativity of the fluorine atom and the ester group significantly influences the chemical shifts of the protons on the cyclopentane (B165970) ring, causing them to appear "downfield" (at a higher ppm value) compared to unsubstituted alkanes. libretexts.orglibretexts.org
The proton attached to the carbon bearing the fluorine (H3) is expected to be the most deshielded proton on the ring, appearing as a complex multiplet due to coupling with adjacent protons and the fluorine atom. The proton at the C1 position (H1), adjacent to the electron-withdrawing carboxylate group, will also be shifted downfield. The methoxy (B1213986) protons (-OCH₃) will appear as a sharp singlet, typically around 3.7 ppm.
Due to the puckered, non-planar nature of the cyclopentane ring, the methylene (B1212753) protons (H2, H4, H5) are diastereotopic, meaning they are chemically non-equivalent and will exhibit different chemical shifts and complex splitting patterns. The precise chemical shifts and coupling constants will differ between the cis and trans isomers.
Interactive Table 1: Predicted ¹H NMR Data for cis and trans-Methyl 3-fluorocyclopentane-1-carboxylate
| Proton Assignment | Predicted Chemical Shift (δ) ppm (cis) | Predicted Multiplicity (cis) | Predicted Chemical Shift (δ) ppm (trans) | Predicted Multiplicity (trans) |
| H1 | ~2.95 | m | ~2.90 | m |
| H2 | ~2.10 - 2.30 | m | ~2.05 - 2.25 | m |
| H3 | ~5.20 | dddd (J ≈ 50, 8, 6, 4 Hz) | ~5.10 | dddd (J ≈ 50, 7, 5, 3 Hz) |
| H4 | ~1.90 - 2.15 | m | ~1.85 - 2.10 | m |
| H5 | ~1.80 - 2.00 | m | ~1.75 - 1.95 | m |
| -OCH₃ | ~3.70 | s | ~3.70 | s |
In the ¹³C NMR spectrum, the carbon atom directly bonded to the fluorine (C3) will exhibit a large chemical shift and will be split into a doublet due to one-bond carbon-fluorine coupling (¹JCF), which is typically in the range of 170-250 Hz. youtube.com The carbonyl carbon (C=O) will appear significantly downfield (~175 ppm), while the methoxy carbon (-OCH₃) will be found around 52 ppm. libretexts.org
The carbons adjacent to the C-F bond (C2 and C4) will also show coupling to fluorine (²JCF), though smaller in magnitude. The chemical shifts of all ring carbons will be influenced by the substituent effects and their stereochemical relationship.
Interactive Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity (¹³C-¹⁹F Coupling) | Predicted Coupling Constant (JCF) in Hz |
| C=O | ~175.0 | s | - |
| C3 | ~92.0 | d | ~180 |
| -OCH₃ | ~52.0 | q | - |
| C1 | ~45.0 | d | ~20 |
| C2/C4 | ~38.0 | d | ~22 |
| C5 | ~30.0 | t | ~5 |
¹⁹F NMR is a highly sensitive technique for analyzing fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.org The chemical shift of the fluorine atom is highly sensitive to its electronic environment. For an alkyl fluoride (B91410) like this compound, the ¹⁹F signal is expected to appear in the range of -170 to -200 ppm. wikipedia.orgaiinmr.com In a proton-coupled ¹⁹F NMR spectrum, the signal will appear as a complex multiplet due to couplings with protons on C3, C2, and C4. The exact chemical shift will differ slightly between the cis and trans isomers, allowing for their differentiation and quantification in a mixture. thermofisher.com
While 1D NMR provides essential data, 2D NMR experiments are required to unambiguously assign all signals and determine the stereochemistry. acdlabs.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. Cross-peaks will connect adjacent protons, for example, between H1 and H2/H5, and between H3 and H2/H4, confirming the connectivity around the cyclopentane ring. acdlabs.com
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded carbon and proton atoms. It allows for the definitive assignment of which protons are attached to which carbons, for instance, linking the ¹H signal at ~5.20 ppm to the ¹³C signal at ~92.0 ppm (C3). acdlabs.com
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two to three bonds. This is crucial for identifying quaternary carbons and piecing together the molecular structure. For example, a correlation between the methoxy protons (-OCH₃) and the carbonyl carbon (C=O) would confirm the ester functionality.
NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space correlations between protons that are close to each other, which is fundamental for stereochemical assignment. acdlabs.comblogspot.com For this compound:
In the cis isomer , the H1 and H3 protons are on the same face of the ring. A NOESY or ROESY experiment should show a cross-peak between H1 and H3. acdlabs.comcolumbia.edu
In the trans isomer , H1 and H3 are on opposite faces of the ring and are spatially distant. Therefore, no NOE/ROE correlation is expected between them. Instead, NOE correlations might be observed between H1 and protons on the same face (e.g., H2/H5), and between H3 and its neighboring protons on the same face (e.g., H2/H4). columbia.edulibretexts.org
Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Molecular Mass Determination
Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation patterns. wikipedia.org The molecular ion peak (M⁺) in the mass spectrum will confirm the compound's molecular formula, C₇H₁₁FO₂ (MW = 146.16 g/mol ).
The fragmentation of this compound under electron ionization (EI) would be dictated by the presence of the ester group, the fluorine atom, and the cyclic structure. creative-proteomics.com
Key fragmentation pathways include:
Loss of the Methoxy Group (-OCH₃): A common fragmentation for methyl esters is the loss of a methoxy radical (•OCH₃, 31 Da), leading to a stable acylium ion [M-31]⁺ at m/z 115. whitman.edu
Loss of the Carbomethoxy Group (-COOCH₃): Cleavage of the bond between the ring and the ester group can result in the loss of the carbomethoxy radical (•COOCH₃, 59 Da), yielding a fluorocyclopentyl cation [M-59]⁺ at m/z 87.
Loss of Hydrogen Fluoride (HF): Fluorinated compounds can undergo the elimination of a neutral HF molecule (20 Da), which would produce a fragment ion [M-20]⁺ at m/z 126. This fragment would be a cyclopentene (B43876) derivative.
Ring Cleavage: Cyclic compounds often undergo complex fragmentation involving ring-opening followed by further bond cleavages. creative-proteomics.com For cyclopentanes, this can lead to the loss of ethylene (B1197577) (C₂H₄, 28 Da) or other small neutral fragments. whitman.edu For example, the [M-HF]⁺ ion at m/z 126 could lose ethylene to give a fragment at m/z 98.
The relative abundance of these fragments provides a fingerprint that helps to confirm the structure of the molecule.
Interactive Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment Identity | Neutral Loss |
| 146 | [M]⁺ | - |
| 126 | [M - HF]⁺ | HF |
| 115 | [M - •OCH₃]⁺ | •OCH₃ |
| 87 | [M - •COOCH₃]⁺ | •COOCH₃ |
| 74 | [CH₂=C(OH)OCH₃]⁺ | C₄H₅F (McLafferty Rearrangement) |
High-Resolution Mass Spectrometry for Precise Elemental Composition
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. This precision allows for the calculation of a unique molecular formula.
For this compound, the expected monoisotopic mass can be calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁹F, ¹⁶O).
Table 1: Theoretical Monoisotopic Mass Calculation for C₇H₁₁FO₂
| Element | Atomic Mass (Da) | Count | Total Mass (Da) |
|---|---|---|---|
| Carbon (¹²C) | 12.000000 | 7 | 84.000000 |
| Hydrogen (¹H) | 1.007825 | 11 | 11.086075 |
| Fluorine (¹⁹F) | 18.998403 | 1 | 18.998403 |
| Oxygen (¹⁶O) | 15.994915 | 2 | 31.989830 |
| Total | | | 146.074308 |
An experimental HRMS analysis would be expected to yield a molecular ion peak [M]⁺ or a protonated molecule peak [M+H]⁺ very close to this theoretical value (typically within 5 ppm). This precise mass measurement provides strong evidence for the molecular formula C₇H₁₁FO₂, distinguishing it from other potential isobaric compounds.
In addition to the molecular ion, HRMS can reveal characteristic fragmentation patterns that further support the proposed structure.
Table 2: Plausible High-Resolution Mass Spectrometry Fragments for this compound
| Fragment Ion | Formula | Calculated m/z | Interpretation |
|---|---|---|---|
| [M - OCH₃]⁺ | C₆H₈FO⁺ | 115.05535 | Loss of the methoxy group |
| [M - COOCH₃]⁺ | C₅H₈F⁺ | 87.06043 | Loss of the carbomethoxy group |
X-ray Crystallography for Absolute and Relative Stereochemistry Determination
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to map the electron density and thus determine the precise positions of each atom, bond lengths, bond angles, and torsional angles.
For this compound, which contains two stereocenters (at C1 and C3), X-ray crystallography can unambiguously establish both the relative stereochemistry (cis or trans configuration of the fluorine and ester groups) and, if a suitable chiral derivative is used or anomalous dispersion is measured, the absolute stereochemistry of a single enantiomer.
While a specific crystal structure for this compound is not publicly available, a hypothetical analysis would yield a detailed crystallographic data table.
Table 3: Hypothetical Crystallographic Data for this compound
| Parameter | Example Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 9.1 |
| β (°) | 95.5 |
| Volume (ų) | 778.4 |
| Z (molecules/unit cell) | 4 |
This technique would provide irrefutable proof of the spatial arrangement of the fluorine atom and the methyl carboxylate group relative to the cyclopentane ring, confirming whether the substituents are on the same side (cis) or opposite sides (trans) of the ring plane.
Vibrational Spectroscopy (e.g., Infrared Spectroscopy) for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. Each functional group has a characteristic absorption frequency range.
The IR spectrum of this compound is expected to show distinct absorption bands corresponding to its key structural features.
Table 4: Predicted Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
|---|---|---|---|
| ~2960-2850 | C-H stretch | Alkyl (cyclopentane and methyl) | Strong |
| ~1735 | C=O stretch | Ester | Strong, Sharp |
| ~1450 | C-H bend | CH₂ scissoring | Medium |
| ~1200 | C-O stretch | Ester | Strong |
The most prominent peak would be the strong, sharp absorption around 1735 cm⁻¹ due to the carbonyl (C=O) stretch of the ester group. libretexts.org The presence of C-H stretching vibrations just below 3000 cm⁻¹ confirms the aliphatic nature of the molecule. docbrown.info A key feature for this specific compound would be the C-F stretching vibration, typically found in the 1100-1000 cm⁻¹ region, which would help confirm the presence of the fluorine substituent. The C-O single bond stretch of the ester group is also a characteristic and strong absorption. spectroscopyonline.com
Computational Chemistry Studies
Quantum Chemical Calculations for Molecular Properties and Reactivity
Quantum chemical calculations, based on solving approximations of the Schrödinger equation, are fundamental to modern chemical research. nih.gov These methods allow for the computation of a wide range of molecular properties, including stable geometries, reaction energies, and spectroscopic parameters, providing a detailed picture of a molecule's characteristics from first principles. fz-juelich.de
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. nih.gov Instead of calculating the complex many-electron wavefunction, DFT determines the electronic energy and properties from the electron density. This approach is widely applied to study the electronic structure and energetics of fluorinated organic compounds. nih.gov
| DFT Functional | Type | Typical Application |
|---|---|---|
| B3LYP | Hybrid GGA | General purpose for geometry optimization and electronic properties. researchgate.net |
| M06-2X | Hybrid Meta-GGA | Good for main-group thermochemistry and noncovalent interactions. researchgate.net |
| ωB97X-D | Range-Separated Hybrid with Dispersion Correction | Excellent for systems where long-range and non-covalent interactions, such as those influenced by fluorine, are important. rsc.org |
| BPBE | GGA | Often used for solid-state systems and can provide good structural parameters. nih.gov |
The cyclopentane (B165970) ring is not planar but exists in puckered conformations, primarily the "envelope" and "twist" forms, to alleviate angular and torsional strain. youtube.com For a substituted cyclopentane like Methyl 3-fluorocyclopentane-1-carboxylate, the presence of two substituents leads to a complex conformational landscape with multiple possible stereoisomers (cis and trans) and, for each, various ring puckers and substituent orientations (axial vs. equatorial-like positions).
Quantum chemistry is extensively used to predict spectroscopic data, which is invaluable for structure elucidation. researchgate.net One of the most powerful applications for fluorinated compounds is the prediction of ¹⁹F Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov Given the high sensitivity of the ¹⁹F nucleus to its electronic environment, its chemical shift is a key identifier.
The computational procedure involves first optimizing the molecular geometry and then calculating the nuclear magnetic shielding tensors using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, which is commonly implemented within a DFT framework. researchgate.net The calculated isotropic shielding constant (σ_iso) is then converted to a chemical shift (δ) relative to a standard reference compound (e.g., CFCl₃) using a linear scaling equation. nih.gov The accuracy of these predictions can be high, often with a mean absolute error of a few parts per million (ppm), making it possible to distinguish between different isomers and conformers. rsc.orgnih.gov
| Methodology | Description | Typical Accuracy (Mean Absolute Error) |
|---|---|---|
| DFT (GIAO) | Calculates isotropic shielding constants for an optimized geometry. Often requires empirical scaling for best results. nih.gov | 2-5 ppm nih.gov |
| QM/MM | Quantum Mechanics/Molecular Mechanics. Treats the fluorinated moiety with a high level of theory and the environment (e.g., solvent, protein) with a simpler model. uni-muenchen.de | ~2.7 ppm nih.gov |
| Conformational Averaging | Calculates shifts for all significant low-energy conformers and computes a Boltzmann-weighted average. rsc.org | Improves accuracy, especially for flexible molecules. |
Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this theory. youtube.com The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. The energy of these orbitals and the gap between them (the HOMO-LUMO gap) provide information about the molecule's reactivity, kinetic stability, and electronic transitions. nih.govaimspress.com
For this compound, DFT calculations can visualize the spatial distribution of the HOMO and LUMO and determine their energies. A large HOMO-LUMO gap generally implies high stability and low chemical reactivity. nih.gov From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as chemical potential (μ), chemical hardness (η), and the global electrophilicity index (ω). These indices help to quantify and predict the molecule's behavior in chemical reactions. mdpi.comnih.gov
| Descriptor | Formula | Interpretation |
|---|---|---|
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. nih.gov |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the tendency of electrons to escape from the system. nih.gov |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution or charge transfer. nih.gov |
| Electrophilicity Index (ω) | μ² / (2η) | Quantifies the electrophilic character of a molecule. nih.gov |
Molecular Dynamics Simulations for Conformational Dynamics of Fluorinated Cyclic Systems
While quantum chemical calculations provide a static picture of low-energy conformers, molecules are inherently dynamic. Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. youtube.com MD simulations solve Newton's equations of motion for a collection of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve over time.
For this compound, an MD simulation would reveal the dynamic interplay between different ring puckers. It could show, for instance, the rate of interconversion between various envelope and twist conformations, a process known as pseudorotation. youtube.com These simulations can be performed in a simulated vacuum or, more realistically, in the presence of explicit solvent molecules to understand how the environment influences conformational preferences and dynamics. Such studies provide a more complete understanding of the molecule's behavior than static calculations alone.
Theoretical Analysis of Stereoelectronic Effects in Fluorinated Cyclopentanes
The introduction of a fluorine atom into an organic molecule induces significant stereoelectronic effects due to the high electronegativity of fluorine and the properties of the carbon-fluorine (C-F) bond. st-andrews.ac.uk These effects can profoundly influence conformational preferences and reactivity in ways that simple steric models cannot predict.
In fluorinated cyclopentanes, key stereoelectronic interactions include hyperconjugation and the gauche effect. Hyperconjugation involves the donation of electron density from a C-H or C-C bonding orbital into an adjacent antibonding orbital, such as the σ* orbital of the C-F bond. This interaction is stabilizing and depends strongly on the dihedral angle between the participating orbitals. researchgate.net Computational methods, particularly Natural Bond Orbital (NBO) analysis, are used to identify and quantify these interactions. NBO analysis can calculate the stabilization energy associated with each donor-acceptor interaction, providing a quantitative basis for understanding why certain conformations are preferred over others. researchgate.net For example, an NBO analysis of this compound could reveal stabilizing hyperconjugative interactions between C-H bonds on the cyclopentane ring and the antibonding orbital of the C-F bond, which would favor specific puckered conformations. rsc.org
Chemical Reactivity and Transformation Mechanisms
Mechanistic Investigations of Related Fluorinated Cyclopentanes
The introduction of fluorine into a cyclopentane (B165970) ring significantly influences its reactivity. The high electronegativity of fluorine creates a dipole moment and can affect the stability of intermediates and transition states in various reactions.
Nucleophilic substitution is a fundamental reaction class for introducing functional groups onto an alkyl framework. In the context of fluorinated cyclopentanes, the mechanisms of these reactions, primarily SN1 and SN2, are of significant interest.
The SN2 (Substitution Nucleophilic Bimolecular) reaction proceeds in a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the leaving group. libretexts.org This mechanism leads to an inversion of stereochemistry at the reaction center. youtube.comlibretexts.org For an SN2 reaction to occur efficiently, the electrophilic carbon must be sterically accessible to the incoming nucleophile. chemicalnote.com
The SN1 (Substitution Nucleophilic Unimolecular) reaction, in contrast, is a two-step process. ucsb.eduyoutube.com The first and rate-determining step is the departure of the leaving group to form a planar carbocation intermediate. chemicalnote.comyoutube.comquora.com The nucleophile then attacks this carbocation in the second step. Due to the planar nature of the carbocation, the nucleophile can attack from either face, often leading to a racemic or nearly racemic mixture of products if the starting material is chiral. chemicalnote.comquora.com
The presence of a fluorine atom on the cyclopentane ring can influence the preferred substitution pathway. The electron-withdrawing nature of fluorine can destabilize a developing positive charge on an adjacent carbon, thus disfavoring an SN1 mechanism. Conversely, the steric bulk of the fluorine atom is relatively small, which may allow for SN2 reactions to proceed.
A related area of study is Nucleophilic Aromatic Substitution (SNAr) , which occurs on aromatic rings. While not directly applicable to the saturated cyclopentane ring of "Methyl 3-fluorocyclopentane-1-carboxylate," the principles are informative. In SNAr, a nucleophile attacks an electron-poor aromatic ring, and the reaction is facilitated by the presence of strong electron-withdrawing groups. masterorganicchemistry.comyoutube.com Fluorine can act as a leaving group in these reactions. masterorganicchemistry.com The synthesis of methyl 3-fluoropyridine-4-carboxylate via nucleophilic aromatic substitution, where a nitro group is displaced by a fluoride (B91410) anion, provides an example of this type of reaction. nih.govscispace.comresearchgate.netnih.gov
Table 1: Comparison of SN1 and SN2 Reaction Mechanisms
| Feature | SN1 Reaction | SN2 Reaction |
| Rate Law | Unimolecular, Rate = k[Substrate] | Bimolecular, Rate = k[Substrate][Nucleophile] |
| Mechanism | Two-step | One-step (concerted) |
| Intermediate | Carbocation | Transition state |
| Stereochemistry | Racemization/partial inversion | Inversion of configuration |
| Substrate Structure | Favored by tertiary > secondary | Favored by methyl > primary > secondary |
| Nucleophile | Weak nucleophiles are effective | Strong nucleophiles are required |
| Leaving Group | Good leaving group is essential | Good leaving group is essential |
| Solvent | Favored by polar protic solvents | Favored by polar aprotic solvents |
Elimination reactions are common competing pathways to nucleophilic substitution, particularly under basic conditions. In fluorinated cycloalkanes, the presence of the fluorine atom can influence the regioselectivity and stereoselectivity of elimination reactions, such as E1 and E2. The formation of olefin byproducts can be a significant issue in nucleophilic fluorination reactions. However, the use of specific reagents and conditions, such as ionic liquids or tert-alcohols in combination with fluoride sources, has been shown to reduce the formation of these byproducts.
The synthesis of functionalized cyclopentane derivatives, including those containing fluorine, can involve a variety of reaction mechanisms. For instance, the synthesis of fluorinated cyclopentane β-amino acids has been achieved through stereocontrolled strategies starting from norbornene derivatives. nih.gov While the specific mechanisms for "this compound" are not detailed in the provided context, related syntheses suggest that mechanisms like Michael additions could be relevant. In a Michael addition, a nucleophile adds to an α,β-unsaturated carbonyl compound. A proposed mechanism for the loss of a trifluoromethyl group during a nucleophilic addition involves a γ-fluoride loss from an enolate formed after a conjugate Michael addition. nih.gov
The elimination of a fluoride ion (HF) is a potential reaction pathway for fluorinated cyclopentanes, particularly under certain reaction conditions. For example, in the context of the Pauson-Khand reaction, the formation of a diene product was observed, which is proposed to occur through the elimination of HF from the initial cycloadduct. nih.gov This suggests that the C-F bond, while generally strong, can be cleaved under specific circumstances, leading to the formation of unsaturated products.
Derivatization Reactions of the Carboxylate Moiety
The methyl carboxylate group in "this compound" is a versatile functional handle for further chemical transformations. Standard ester derivatization reactions can be applied to modify this part of the molecule. These reactions include:
Hydrolysis: Conversion of the methyl ester to the corresponding carboxylic acid using acidic or basic conditions.
Amidation: Reaction with amines to form amides.
Reduction: Reduction of the ester to a primary alcohol using reducing agents like lithium aluminum hydride.
Transesterification: Exchange of the methyl group for another alkyl or aryl group by reacting with an alcohol in the presence of an acid or base catalyst.
These derivatization reactions allow for the incorporation of the fluorinated cyclopentane scaffold into a wide range of other molecules.
Ring Construction and Modification Strategies Incorporating Fluorine
The synthesis of the fluorinated cyclopentane ring itself is a key aspect of the chemistry of "this compound." Various strategies can be employed to construct the cyclopentane ring with a fluorine atom at a specific position.
One common approach is the Pauson-Khand reaction , which is a [2+2+1] cycloaddition between an alkyne, an alkene, and carbon monoxide to form a cyclopentenone. nih.gov The use of fluorinated building blocks in this reaction allows for the direct incorporation of fluorine into the cyclic product. nih.gov
Another strategy involves the fluorination of a pre-existing cyclopentane ring . This can be achieved through various fluorinating agents. For example, substrate-directed fluorination of highly functionalized cyclopentane derivatives has been demonstrated. nih.gov Chemoselective fluorination can introduce CH₂F or CHF₂ moieties into the cyclopentane structure. nih.gov
Applications As a Synthetic Building Block
Role in Complex Molecule Synthesis
While specific, publicly documented examples of the direct use of Methyl 3-fluorocyclopentane-1-carboxylate in the total synthesis of complex natural products or pharmaceuticals are limited, its structural motif is of significant interest. Fluorinated carbocyclic units are key components in a variety of biologically active molecules, including antiviral and anticancer agents. The cyclopentane (B165970) scaffold is a common feature in many natural products and their analogues. The introduction of a fluorine atom can significantly enhance the metabolic stability and binding affinity of these molecules. Therefore, derivatives of 3-fluorocyclopentane-1-carboxylic acid are valuable intermediates for accessing these complex structures. The ester functionality of this compound provides a handle for a wide range of chemical transformations, such as amide bond formation, reduction to the corresponding alcohol, and elaboration into more complex side chains.
Strategic Use in Constructing Diverse Fluorinated Alicyclic Scaffolds
This compound is a key starting material for the synthesis of a variety of fluorinated alicyclic scaffolds. These scaffolds are carbocyclic ring systems that are not aromatic and contain one or more fluorine atoms. The presence of fluorine can enforce specific conformations and create unique electronic environments. By manipulating the carboxylate group and performing reactions on the cyclopentane ring, a diverse array of more complex fluorinated structures can be accessed. For instance, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be used in coupling reactions. The fluorine atom can direct further functionalization of the ring, allowing for the stereoselective introduction of other substituents. This control over the three-dimensional structure is crucial in the design of molecules with specific biological targets.
Precursor for Advanced Fluorinated Compounds and Analogues
The chemical reactivity of this compound makes it an important precursor for a range of advanced fluorinated compounds and their analogues. The ester group can be readily converted into other functional groups, such as amides, aldehydes, and alcohols, which serve as entry points for the synthesis of more elaborate molecules. For example, reduction of the ester yields (3-fluorocyclopentyl)methanol, a valuable intermediate for the synthesis of fluorinated analogues of prostaglandins (B1171923) or carbocyclic nucleosides. Furthermore, the cyclopentane ring can undergo various transformations, such as ring-opening or expansion, to generate novel fluorinated scaffolds that are not easily accessible by other synthetic routes. The ability to generate a library of fluorinated analogues from a single, readily available precursor is a significant advantage in drug discovery and development, allowing for the systematic exploration of structure-activity relationships.
Emerging Research Directions in Fluorinated Alicyclic Chemistry
Advancements in Asymmetric Fluorination Methodologies
The synthesis of chiral fluorine-containing molecules presents a significant challenge, and the development of asymmetric fluorination methods is a key area of research. nih.govacs.org Creating stereogenic centers, particularly carbon-fluorine quaternary centers, with high enantioselectivity is crucial for producing pharmacologically active compounds. nih.govrsc.org Research has progressed significantly in both organocatalytic and transition-metal-catalyzed approaches.
Organocatalysis has emerged as a powerful tool for asymmetric fluorination, utilizing small chiral organic molecules to induce enantioselectivity. chimia.ch Catalysts such as primary amines, cinchona alkaloids, and phosphoric acids have been successfully employed. nih.govresearchgate.net For instance, Jacobsen's group developed a primary amine catalyst for the asymmetric α-fluorination of α-branched aldehydes, achieving high yields and moderate to high enantioselectivity. nih.gov Similarly, bis-cinchona alkaloids have been used to catalyze the electrophilic fluorination of isoxazolinones, producing fluorinated heterocycles with good enantioselectivities. nih.gov The use of chiral hydrogen-bonding catalysts, like (thio)urea and squaramide derivatives, represents another promising strategy, capable of activating substrates and controlling the stereochemical outcome of the fluorination reaction. researchgate.net
Transition-metal catalysis offers a complementary approach. Early advances utilized transition metal enolates with chiral ligands to create a rigid chiral environment for fluorination. acs.org More recent developments have expanded the scope of these reactions. For example, palladium-catalyzed methods have been developed for the stereoselective β-fluorination of α,β-unsaturated systems. researchgate.net These methods often employ electrophilic fluorinating agents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor. acs.orgchimia.ch
Below is a table summarizing selected asymmetric fluorination methodologies.
| Catalyst Type | Catalyst Example | Substrate Class | Fluorinating Agent | Max. Enantioselectivity (ee) | Ref. |
| Organocatalyst | Primary Amine (Jacobsen's C14) | α-Branched Aldehydes | NFSI | 86% | nih.gov |
| Organocatalyst | Bis-Cinchona Alkaloid | 4-Substituted Isoxazolinones | NFSI | 85% | nih.gov |
| Organocatalyst | β,β-Diaryl Serine | β-Dicarbonyl Compounds | Selectfluor | 94% | mdpi.com |
| Transition Metal | Ti(TADDOLato) Complex | α-Acyl Lactams | NFSI | 87% | acs.org |
| Phase Transfer | Chiral Quaternary Ammonium Salt | α-Fluoro-β-ketoesters | Alkyl Halides (Alkylation) | 88% | rsc.org |
Integration of Fluorinated Building Blocks in Novel Chemical Entities
The use of pre-synthesized fluorinated building blocks is a dominant strategy in drug discovery, allowing for the efficient incorporation of fluorine into complex molecules. nih.govhalocarbonlifesciences.com Alicyclic scaffolds, such as the cyclopentane (B165970) ring in Methyl 3-fluorocyclopentane-1-carboxylate , are particularly attractive because they increase the three-dimensionality (or sp³ character) of a molecule, which can improve its pharmacological properties. nih.gov
The strategic placement of fluorine on an alicyclic ring can influence the molecule's conformation and its interactions with biological targets. It can enhance lipophilicity, which affects cell membrane permeability, and can block sites of metabolism, thereby increasing the drug's half-life. researchgate.netnih.govelsevierpure.com Fluorinated building blocks range from simple fluoroalkyl-substituted compounds to more complex carbo- and heterocycles. nih.govenamine.net The development of synthetic methods to produce these building blocks on a multigram scale is essential for their application in medicinal chemistry programs. nih.gov
The impact of this strategy is evident in the number of fluorinated drugs that have reached the market. nih.gov While many contain fluorine on aromatic rings, there is a clear trend toward incorporating fluorinated aliphatic and alicyclic motifs. nih.govnih.gov
The table below presents examples of FDA-approved drugs containing fluorinated cyclic scaffolds, illustrating the successful application of this design strategy.
| Drug Name | Therapeutic Area | Type of Fluorinated Scaffold |
| Atorvastatin | Cholesterol-Lowering | Fluorinated Aromatic Ring |
| Ciprofloxacin | Antibacterial | Fluorinated Heterocycle (Quinolone) |
| Fluoxetine | Antidepressant | Fluorinated Aromatic Ring |
| Sitagliptin | Antidiabetic | Trifluorinated Heterocycle |
| Bicalutamide | Anti-cancer | Fluorinated Aromatic Ring |
Future Methodological Developments in Organofluorine Synthesis and Functionalization
The future of organofluorine chemistry lies in the development of more efficient, selective, and sustainable synthetic methods. A key objective is the ability to perform late-stage fluorination, where a C-F bond is introduced at a late step in a synthetic sequence. This approach is highly valuable for creating analogues of complex molecules for structure-activity relationship (SAR) studies. cas.cn
One of the most significant emerging areas is C-H fluorination, which avoids the need for pre-functionalized substrates. springernature.comcas.cn While this field has been dominated by electrophilic fluorine sources, progress is being made in using nucleophilic fluoride (B91410), which is more economical and suitable for applications like ¹⁸F radiolabeling for positron emission tomography (PET). cas.cnoup.com Bioinspired catalytic systems, such as manganese-porphyrin complexes, have shown promise for aliphatic C-H fluorination using nucleophilic fluoride sources like AgF. cas.cn
Another promising direction is the development of novel catalytic transformations. For example, researchers have recently pioneered a method to convert epoxides into valuable fluorinated oxetanes, a class of compounds that was previously difficult to synthesize. sciencedaily.com This highlights the potential for discovering new reactions that provide access to novel fluorinated scaffolds. sciencedaily.com
Future research will likely focus on:
Expanding the scope of asymmetric catalysis: Developing catalysts that can fluorinate a wider range of substrates with high stereocontrol. nih.govresearchgate.net
Utilizing sustainable reagents: Increasing the use of abundant and less hazardous fluoride sources, such as alkali metal fluorides, in catalytic processes. cas.cn
Photocatalysis and electrochemistry: Harnessing light or electrical energy to drive novel fluorination and fluoroalkylation reactions under mild conditions.
Flow chemistry: Implementing continuous-flow processes for the safe and scalable synthesis of fluorinated compounds, particularly when using hazardous reagents. elsevierpure.com
Biocatalysis: Engineering enzymes, such as the fluorinase, to perform selective fluorination reactions in an environmentally benign manner. cas.cn
These advancements will continue to push the boundaries of what is possible in organofluorine synthesis, enabling the creation of new chemical entities with enhanced properties for a wide range of applications.
Q & A
Q. What are the optimal synthetic routes for Methyl 3-fluorocyclopentane-1-carboxylate, and how do reaction conditions influence yield?
Answer: The synthesis typically involves fluorination of cyclopentanecarboxylate precursors. Key methods include:
- Electrophilic fluorination : Using Selectfluor or similar reagents under anhydrous conditions.
- Nucleophilic substitution : Reacting 3-hydroxy or 3-bromo cyclopentanecarboxylate derivatives with KF or CsF in polar aprotic solvents (e.g., DMF) at 60–80°C .
Critical factors : - Temperature control (higher temperatures risk decarboxylation).
- Catalyst choice (e.g., acidic catalysts like H2SO4 improve esterification efficiency ).
Data Table :
| Method | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Electrophilic fluorination | Selectfluor, CH3CN, 40°C | 65–75 | >95 |
| Nucleophilic substitution | KF, DMF, 80°C | 50–60 | 90–95 |
Q. How is the compound characterized structurally, and what spectroscopic techniques are most reliable?
Answer:
- NMR : 1H/13C/19F NMR confirm regiochemistry and purity. Key signals:
- 19F NMR : δ -180 to -190 ppm (CF coupling with adjacent protons) .
- 1H NMR : Multiplets for cyclopentane protons (δ 1.8–2.5 ppm) and ester methyl (δ 3.7 ppm) .
- X-ray crystallography : Resolves puckering conformation (e.g., using SHELX for refinement ).
- Mass spectrometry : ESI-MS confirms molecular ion [M+H]+ at m/z 161.
Advanced Research Questions
Q. How does ring puckering affect the compound’s reactivity in substitution reactions?
Answer: The cyclopentane ring adopts non-planar conformations (e.g., envelope or twist), quantified via Cremer-Pople puckering coordinates .
- Envelope conformation : Increases steric hindrance at C3, slowing nucleophilic substitution.
- Twist conformation : Stabilizes transition states via hyperconjugation with the ester group.
Methodology : - Computational modeling (DFT) to map energy barriers for different conformers .
- Kinetic studies comparing reaction rates with rigid analogs (e.g., bicyclic derivatives) .
Q. How can discrepancies in reported bioactivity data be resolved?
Answer: Contradictions arise from:
- Impurity profiles : Trace fluorinated byproducts (e.g., difluoro derivatives) may confound assays .
- Solvent effects : Polar solvents stabilize the compound’s zwitterionic form, altering membrane permeability .
Resolution strategies : - HPLC-MS purification to >99% purity.
- SAR studies : Compare activity of analogs (e.g., 3-chloro or 3-methyl derivatives) to isolate fluorine-specific effects .
Q. What computational tools predict the compound’s behavior in catalytic systems?
Answer:
- Molecular Dynamics (MD) : Simulate interactions with enzymes (e.g., esterases) using AMBER or GROMACS .
- Docking studies (AutoDock Vina) : Identify binding poses in hydrophobic pockets .
Key finding : The fluorine atom’s electronegativity disrupts hydrogen bonding, reducing enzymatic hydrolysis rates compared to non-fluorinated analogs .
Q. How do steric and electronic effects influence its use as a chiral building block?
Answer:
- Steric effects : The 3-fluorine creates a stereoelectronic bias, favoring axial attack in asymmetric catalysis.
- Electronic effects : Fluorine’s −I effect activates the ester carbonyl toward nucleophilic addition.
Experimental validation : - Chiral HPLC to assess enantiomeric excess (e.g., using Chiralpak IG columns) .
- Kinetic resolution : Compare reaction rates with enantiopure catalysts (e.g., Ru-BINAP complexes) .
Q. Methodological Guidelines
Q. Handling and Stability
Q. Toxicity and Safety
Q. Comparative Data
| Property | This compound | 3-Methyl analog | 3-Chloro analog |
|---|---|---|---|
| LogP (octanol-water) | 1.2 | 1.8 | 1.5 |
| Melting Point (°C) | -10 (liquid) | 25 | 15 |
| Hydrolysis t1/2 (pH 7) | 48 h | 12 h | 24 h |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
